N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the condensation of 1,3-diketones with arylhydrazines to form pyrazole intermediates . These intermediates can then be further modified to introduce the cycloheptyl and carboxamide groups. The reaction conditions typically involve the use of catalysts such as transition metals or photoredox catalysts, and the reactions are often carried out under mild conditions to ensure high yields and selectivity .
Chemical Reactions Analysis
N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-aryl-3,4,5-substituted pyrazoles
- N-(substituted-pyridyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4 carboxamide .
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-cycloheptyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-9-8-11(14-15)12(16)13-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHODDFJBZBLWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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